3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione
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Overview
Description
3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with appropriate pyrrole precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction may produce fully saturated pyrrole rings .
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- 2-[[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole
Uniqueness
What sets 3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione apart is its specific combination of a pyrrole and pyridine ring, which imparts unique electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific desired properties .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methyl-1-(pyridin-4-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-10(14)13(11(8)15)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3 |
InChI Key |
YRZCABRIGSWPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
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